molecular formula C6H10N2O3S B13583499 2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide

2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide

Cat. No.: B13583499
M. Wt: 190.22 g/mol
InChI Key: OYQQTFUBHQGUIT-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is a sulfur-containing heterocyclic compound. It is known for its unique spiro structure, which contributes to its stability and reactivity. This compound has garnered interest in various fields of science, including medicinal chemistry, biochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide typically involves the reaction of a thia-azaspiro compound with appropriate reagents to introduce the carboxamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The spiro structure also allows for specific binding to target sites, enhancing its selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide is unique due to its combination of a spiro structure and a carboxamide group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various scientific fields .

Properties

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

2,2-dioxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxamide

InChI

InChI=1S/C6H10N2O3S/c7-5(9)8-1-6(2-8)3-12(10,11)4-6/h1-4H2,(H2,7,9)

InChI Key

OYQQTFUBHQGUIT-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1C(=O)N)CS(=O)(=O)C2

Origin of Product

United States

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